molecular formula C19H24N2O4S B4403730 5-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide

5-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide

Cat. No. B4403730
M. Wt: 376.5 g/mol
InChI Key: OGIMLCOUSKLCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-methylbenzamide is a chemical compound that is commonly known as DMSO. It is an organic solvent that is used extensively in scientific research. DMSO has a wide range of applications in various fields of science, including biochemistry, pharmacology, and molecular biology.

Mechanism of Action

DMSO has a unique mechanism of action that allows it to penetrate cell membranes and enter cells. It can dissolve both polar and nonpolar compounds, making it an excellent solvent for a wide range of molecules. DMSO can also act as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
DMSO has been shown to have a wide range of biochemical and physiological effects. It can alter the expression of genes, modulate protein activity, and affect cell signaling pathways. DMSO has also been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSO in lab experiments is its ability to dissolve a wide range of compounds. It is also relatively non-toxic and has a low boiling point, making it easy to remove from samples. However, DMSO can also interfere with some assays and can cause cell death at high concentrations.

Future Directions

There are many potential future directions for DMSO research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, arthritis, and Alzheimer's disease. Another area of interest is its use as a cryoprotectant for stem cells and other cell types. Additionally, there is ongoing research into the use of DMSO as a solvent for new drug compounds and as a tool for studying protein structure and function.
Conclusion:
In conclusion, DMSO is a versatile and essential tool in scientific research. Its unique properties make it an excellent solvent for a wide range of compounds, and its potential therapeutic properties make it an exciting area of research. As we continue to explore the many applications of DMSO, we are likely to uncover new and exciting uses for this important compound.

Scientific Research Applications

DMSO is widely used in scientific research as a solvent for various compounds, including proteins, peptides, and nucleic acids. It is also used as a cryoprotectant for cells and tissues. DMSO has been shown to enhance the solubility and stability of many compounds, making it an essential tool in drug discovery and development.

properties

IUPAC Name

5-(diethylsulfamoyl)-N-(2-methoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-21(6-2)26(23,24)15-12-11-14(3)16(13-15)19(22)20-17-9-7-8-10-18(17)25-4/h7-13H,5-6H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIMLCOUSKLCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.